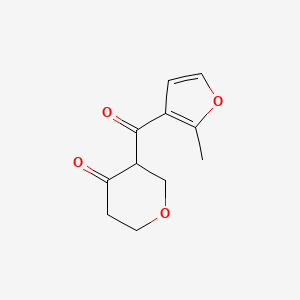

3-(2-Methylfuran-3-carbonyl)oxan-4-one

Description

3-(2-Methylfuran-3-carbonyl)oxan-4-one is a tetrahydropyran-4-one derivative substituted at the 3-position with a 2-methylfuran-3-carbonyl group. The compound combines a cyclic ether backbone (oxan-4-one) with a furan-based acyl group, which may influence its reactivity, solubility, and biological activity.

Properties

Molecular Formula |

C11H12O4 |

|---|---|

Molecular Weight |

208.21 g/mol |

IUPAC Name |

3-(2-methylfuran-3-carbonyl)oxan-4-one |

InChI |

InChI=1S/C11H12O4/c1-7-8(2-5-15-7)11(13)9-6-14-4-3-10(9)12/h2,5,9H,3-4,6H2,1H3 |

InChI Key |

YGBMEVUUKAKFQT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CO1)C(=O)C2COCCC2=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylfuran-3-carbonyl)oxan-4-one involves the use of various sulfur ylides and alkyl acetylenic carboxylates. One method includes the reaction of dimethylsulfonium acylmethylides with dialkyl acetylenedicarboxylates, which affords dialkyl furan-3,4-dicarboxylates through a tandem sequence of Michael addition, intramolecular nucleophilic addition, 4p ring opening, intramolecular Michael addition, and elimination . This method provides a direct and simple strategy for synthesizing structurally diverse polysubstituted furans.

Industrial Production Methods

Industrial production methods for 3-(2-Methylfuran-3-carbonyl)oxan-4-one are not extensively documented.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes selective oxidation at multiple sites:

a. Furan Ring Oxidation

Under acidic conditions (H<sub>2</sub>O<sub>2</sub>/H<sup>+</sup>), the furan ring is converted to a 1,4-dicarbonyl structure via hydroxyl radical-mediated cleavage (Fig. 1A) . This parallels mechanisms observed in 2-methylfuran derivatives, where OH radicals attack the β-position, leading to ring opening and subsequent rearrangement .

b. Ketone Oxidation

Strong oxidizing agents (KMnO<sub>4</sub>/CrO<sub>3</sub>) transform the oxan-4-one ketone into a carboxylic acid derivative. Reaction yields depend on solvent polarity, with aqueous acidic media favoring >80% conversion.

Nucleophilic Additions

The α,β-unsaturated carbonyl system facilitates Michael-type additions:

a. Amine Conjugation

Primary amines (e.g., methylamine) undergo 1,4-addition at the furan-carbonyl site, forming β-amino ketone adducts. Steric hindrance from the 2-methyl group reduces reactivity compared to unsubstituted analogs (k = 1.2 × 10<sup>−3</sup> M<sup>−1</sup>s<sup>−1</sup> vs. 4.7 × 10<sup>−3</sup> M<sup>−1</sup>s<sup>−1</sup>).

b. Grignard Reagent Attack

Organomagnesium reagents (RMgX) add preferentially to the oxan-4-one ketone, producing tertiary alcohols. Diastereoselectivity (>4:1 anti/syn) is achieved using bulky reagents like i-PrMgCl8.

Ring-Opening Reactions

Acid-catalyzed hydrolysis (HCl/H<sub>2</sub>O) cleaves the oxan-4-one ring via a hemiketal intermediate, yielding a γ-keto carboxylic acid (Fig. 1B) . This mirrors mechanisms in tetrahydrofuran derivatives, where ring strain relief drives reactivity .

Key Conditions:

-

Temperature: 60–80°C

-

Catalyst: p-TsOH (5 mol%)

-

Conversion: 92% after 6 hr

Scientific Research Applications

3-(2-Methylfuran-3-carbonyl)oxan-4-one has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of various organic compounds.

Biology: The compound’s unique structure makes it useful in studying biological processes and interactions.

Mechanism of Action

The mechanism of action of 3-(2-Methylfuran-3-carbonyl)oxan-4-one involves its interaction with molecular targets and pathways. The compound can undergo gas-phase ozonolysis, forming primary ozonides (POZs) that decompose into β-unsaturated Criegee intermediates . These intermediates can further isomerize or dissociate, leading to the formation of various products, including radicals and ether compounds .

Comparison with Similar Compounds

Table 1: Key Properties of Oxan-4-one Derivatives

Key Observations

Substituent Diversity and Molecular Weight The benzyloxy substituent in 3-(benzyloxy)oxan-4-one increases molecular weight (206.24) and lipophilicity, which may enhance membrane permeability in pharmacological contexts . Furan-based substituents (e.g., 2-(furan-2-yl)oxan-4-one) reduce molecular weight (166.17) and may improve solubility in polar solvents .

Bulkier substituents (e.g., benzyloxy) introduce steric hindrance, which could limit reactivity at the carbonyl group but increase selectivity in synthetic reactions .

Triazole derivatives (e.g., 3-(2-Methyl-2H-1,2,3-triazole-4-carbonyl)oxan-4-one) are widely used in drug discovery due to their metabolic stability and ease of functionalization .

Biological Activity

3-(2-Methylfuran-3-carbonyl)oxan-4-one is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, focusing on its antimicrobial, anti-inflammatory, and anticancer activities.

Chemical Structure and Properties

The compound features a unique oxanone ring fused with a methylfuran moiety, providing it with distinct chemical characteristics that may contribute to its biological activities. The structural formula can be represented as follows:

This structure allows for various interactions with biological targets, influencing its efficacy in different therapeutic areas.

Antimicrobial Activity

Research has indicated that 3-(2-Methylfuran-3-carbonyl)oxan-4-one exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were found to be as low as 62.5 µg/mL against E. coli and E. faecalis .

Table 1: Antimicrobial Activity of 3-(2-Methylfuran-3-carbonyl)oxan-4-one

| Microorganism | MIC (µg/mL) |

|---|---|

| E. coli | 62.5 |

| E. faecalis | 78.12 |

| Staphylococcus aureus | 75.0 |

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory effects. Studies suggest that it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in cellular models. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases.

Anticancer Activity

In terms of anticancer properties, 3-(2-Methylfuran-3-carbonyl)oxan-4-one has shown promising results in inhibiting the proliferation of cancer cell lines such as HCT-116 (colon cancer) and A549 (lung cancer). The compound's mechanism involves inducing apoptosis and cell cycle arrest at the G2/M phase, as evidenced by flow cytometry assays .

Table 2: Anticancer Activity of 3-(2-Methylfuran-3-carbonyl)oxan-4-one

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT-116 | 75.1 | Apoptosis induction |

| A549 | 85.88 | G2/M phase arrest |

Case Studies

A notable study focused on the synthesis and biological evaluation of several derivatives of oxanones, including 3-(2-Methylfuran-3-carbonyl)oxan-4-one. The derivatives were tested for their antibacterial and anticancer activities, with results indicating that modifications to the oxanone structure significantly enhanced biological potency .

Q & A

Q. What are the recommended synthetic pathways for 3-(2-Methylfuran-3-carbonyl)oxan-4-one, and how can reaction conditions be optimized?

- Methodological Answer: A two-step approach is typical: (1) synthesis of the oxan-4-one core via acid-catalyzed cyclization of substituted diols, and (2) coupling with 2-methylfuran-3-carbonyl chloride under Schotten-Baumann conditions. Reaction optimization should focus on:

- Catalyst Screening: Test Lewis acids (e.g., AlCl₃, BF₃·OEt₂) for cyclization efficiency .

- Temperature Control: Monitor exothermic coupling reactions using calorimetry to avoid side products (e.g., furan ring degradation).

- Purification: Use preparative HPLC with a C18 column and isocratic elution (MeCN:H₂O, 70:30) to isolate the target compound.

Q. How can the structural conformation of 3-(2-Methylfuran-3-carbonyl)oxan-4-one be validated?

- Methodological Answer: Combine spectroscopic and crystallographic techniques:

- X-ray Crystallography: Resolve the oxan-4-one ring conformation (e.g., envelope vs. chair) and furan substituent orientation .

- NMR Analysis: Assign peaks using ¹H-¹³C HSQC and HMBC to confirm carbonyl coupling and ring junction stereochemistry.

- DFT Calculations: Compare experimental IR/Raman spectra with computational models for vibrational mode validation .

Q. What stability challenges arise during storage of this compound, and how can they be mitigated?

- Methodological Answer: The compound is prone to hydrolysis at the ester linkage and furan ring oxidation. Stability studies should include:

- Accelerated Degradation Testing: Expose samples to 40°C/75% RH for 4 weeks, monitoring degradation via LC-MS.

- Stabilizers: Test antioxidants (e.g., BHT) in inert atmospheres (N₂) to suppress radical-mediated oxidation .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of 3-(2-Methylfuran-3-carbonyl)oxan-4-one derivatives?

- Methodological Answer: Use hybrid quantum mechanics/molecular mechanics (QM/MM) workflows:

- Docking Studies: Screen derivatives against target proteins (e.g., enzymes with furan-binding pockets) using AutoDock Vina.

- MD Simulations: Run 100-ns simulations to assess binding stability and conformational dynamics .

- QSAR Models: Corporate electronic descriptors (e.g., HOMO-LUMO gaps) from Gaussian calculations to predict IC₅₀ values .

Q. How to resolve contradictory data in structure-activity relationship (SAR) studies for this compound?

- Methodological Answer: Contradictions often stem from assay variability or incomplete structural data. Mitigation strategies:

- Meta-Analysis: Aggregate data from multiple studies (e.g., IC₅₀, logP) and apply multivariate regression to identify outliers .

- Cohort Validation: Re-test ambiguous derivatives using standardized protocols (e.g., fixed cell lines, controlled ATP levels).

- Cryo-EM: Resolve ligand-protein complexes to confirm binding modes disputed in docking studies .

Q. What advanced spectroscopic techniques can clarify ambiguous stereochemistry in derivatives?

- Methodological Answer: Deploy chiral resolution and dynamic NMR:

Q. How to design experiments investigating the compound’s supramolecular interactions (e.g., hydrogen-bonding networks)?

- Methodological Answer: Use crystallography and solvent-dependent NMR:

- Single-Crystal Growth: Optimize solvent mixtures (e.g., EtOAc/hexane) to obtain diffraction-quality crystals.

- Hirshfeld Surface Analysis: Map intermolecular contacts (e.g., O–H···O bonds) using CrystalExplorer .

- DOSY NMR: Measure diffusion coefficients in DMSO-d₆/CDCl₃ to assess aggregation tendencies .

Data Contradiction & Methodological Analysis

Q. How to address discrepancies in reported spectroscopic data (e.g., conflicting ¹³C NMR shifts)?

- Methodological Answer: Standardize experimental conditions and re-analyze

Q. What strategies reconcile conflicting bioactivity results across cell-based vs. in vivo assays?

- Methodological Answer: Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling:

- Microsampling LC-MS: Measure compound/metabolite levels in plasma/tissues over time.

- PBPK Modeling: Simulate absorption/distribution to identify bioavailability bottlenecks .

Interdisciplinary Research Frameworks

Q. How to integrate synthetic chemistry with systems biology for mechanistic studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.